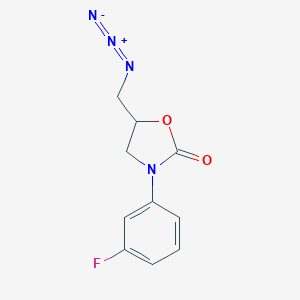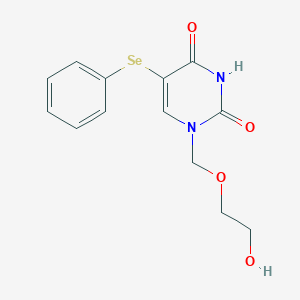
1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione, also known as PTP1B inhibitor, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in insulin signaling and glucose metabolism.
Applications De Recherche Scientifique
1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications in the treatment of diabetes and obesity. 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione inhibition has been shown to improve insulin sensitivity and glucose metabolism, making it a promising target for drug development. In addition, this compound has also been studied for its potential anti-cancer properties, as 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione is overexpressed in many types of cancer cells.
Mécanisme D'action
1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione works by inhibiting the activity of 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione, which is a negative regulator of insulin signaling. By inhibiting 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione, this compound enhances insulin sensitivity and glucose uptake in cells, leading to improved glucose metabolism. In addition, 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione inhibition has also been shown to activate the leptin signaling pathway, which regulates appetite and energy expenditure.
Effets Biochimiques Et Physiologiques
1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione activity in a dose-dependent manner. In vivo studies have also shown that 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione inhibition by this compound leads to improved glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. In addition, this compound has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione in lab experiments is its high potency and specificity for 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione inhibition. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione in various cellular processes. However, one limitation of using this compound is its potential toxicity at high doses, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione. One area of focus is the development of more potent and selective 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione inhibitors for use as therapeutics. Another area of interest is the investigation of the anti-cancer properties of this compound, as 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione is overexpressed in many types of cancer cells. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the physiological effects of 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione inhibition by this compound, as well as its potential side effects and toxicity in vivo.
Méthodes De Synthèse
The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,6-dimethylpyrimidine with phenylselenyl chloride in the presence of a base. The resulting intermediate is then reacted with ethylene glycol and formaldehyde to form the final product. This synthesis method has been optimized to produce high yields of pure compound, making it suitable for large-scale production.
Propriétés
Numéro CAS |
153081-01-7 |
|---|---|
Nom du produit |
1-((2-Hydroxyethoxy)methyl)-5-(phenylselanyl)pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C13H14N2O4Se |
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
1-(2-hydroxyethoxymethyl)-5-phenylselanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O4Se/c16-6-7-19-9-15-8-11(12(17)14-13(15)18)20-10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2,(H,14,17,18) |
Clé InChI |
KFSPSGWABMNFIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Se]C2=CN(C(=O)NC2=O)COCCO |
SMILES canonique |
C1=CC=C(C=C1)[Se]C2=CN(C(=O)NC2=O)COCCO |
Autres numéros CAS |
153081-01-7 |
Synonymes |
1-((2-hydroxyethoxy)methyl)-5-(phenylselenenyl)uracil PSAU-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



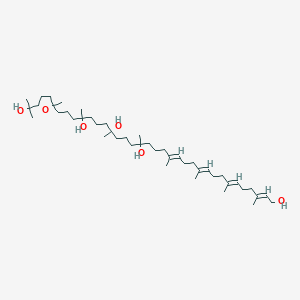
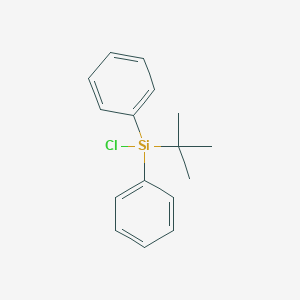
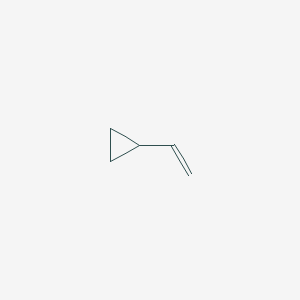
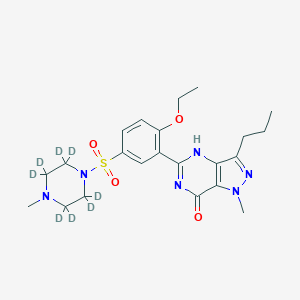
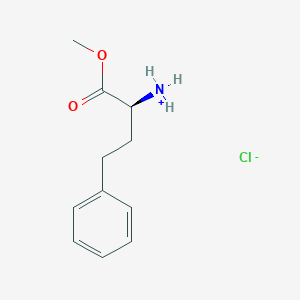
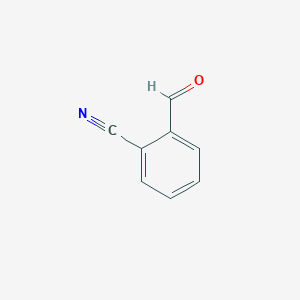
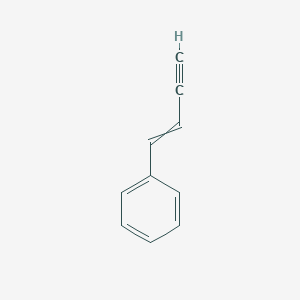
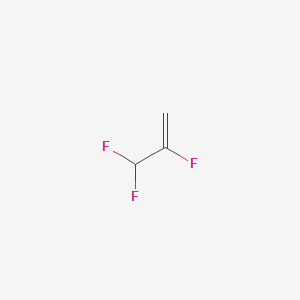
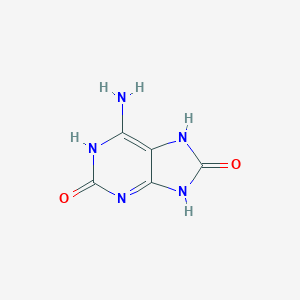
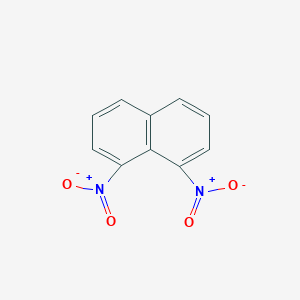
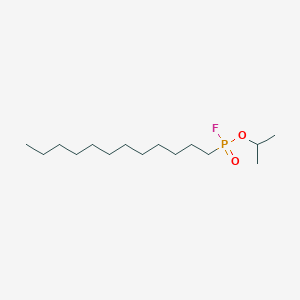
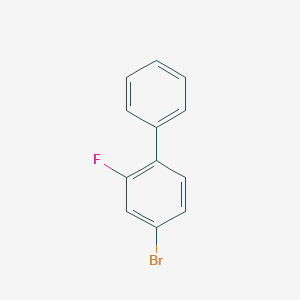
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)
